2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group and a piperazine ring, which are connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy halide.
Formation of the piperazine intermediate: This step involves the reaction of 4-chlorophenylamine with ethylene diamine to form the piperazine ring.
Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the piperazine intermediate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used to investigate the binding affinity and activity of various receptors and enzymes.
Biology: It is used in studies related to cell signaling pathways and molecular interactions.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide is unique due to the presence of both chlorophenoxy and piperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROYYUIQUAYZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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